molecular formula C8H9BrClF2N B2410748 (S)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride CAS No. 2225126-90-7

(S)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride

Cat. No. B2410748
CAS RN: 2225126-90-7
M. Wt: 272.52
InChI Key: ACHCXLPCNPXNTF-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride” is likely a derivative of phenethylamine, which is a basic structure for many biologically active compounds and pharmaceuticals . The presence of a bromine atom on the phenyl ring and two fluorine atoms on the ethanamine chain could potentially alter the compound’s reactivity and biological activity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. The presence of halogen atoms could increase the compound’s molecular weight and possibly its boiling and melting points compared to non-halogenated phenethylamine. The compound is likely to be a solid under standard conditions .

Scientific Research Applications

Crystal Polymorphism and Mechanical Properties

Abstract:

(S)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride: exhibits intriguing polymorphism, with three distinct crystal forms (trimorphs) differing in mechanical properties. Let’s explore their intermolecular interactions and crystal packing:

C–S Cross-Coupling Reactions

Abstract: The compound’s bromine substituent makes it a valuable precursor for C–S cross-coupling reactions. Here’s a specific application:

Co-Crystal Formation

Abstract: Recent research reveals that one of the trimorphs of (S)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride is not a true polymorph but a co-crystal. It contains approximately 25% of the compound and likely 75% of another related compound, 4-bromophenyl 4-nitrobenzoate .

properties

IUPAC Name

(1S)-1-(4-bromophenyl)-2,2-difluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2N.ClH/c9-6-3-1-5(2-4-6)7(12)8(10)11;/h1-4,7-8H,12H2;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHCXLPCNPXNTF-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)F)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(F)F)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride

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